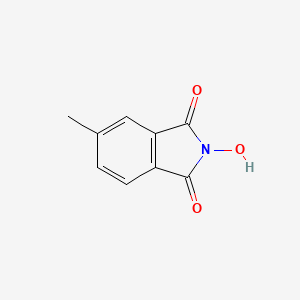

4-methyl-N-hydroxyphthalimide

Descripción

Contextualizing N-Hydroxyphthalimide (NHPI) Framework in Contemporary Organic Transformations

The N-Hydroxyphthalimide (NHPI) framework has become a cornerstone in modern organic synthesis, primarily recognized for its role as an efficient organocatalyst in free-radical reactions. nih.govpolimi.it Since the late 20th century, NHPI has gained significant attention as a precursor to the highly reactive phthalimide (B116566) N-oxyl (PINO) radical. polimi.itpolimi.it This radical species is the key active agent, capable of initiating catalytic cycles by abstracting hydrogen atoms from various organic substrates, particularly from C-H bonds. nih.govpolimi.itpolimi.it

The general mechanism of NHPI catalysis, especially in aerobic oxidations, involves the in-situ generation of the PINO radical. polimi.itcsic.es This radical then abstracts a hydrogen atom from a substrate, regenerating NHPI and forming a carbon-centered radical. polimi.it The carbon radical subsequently reacts with molecular oxygen to produce a peroxyl radical, which is then trapped by another molecule of NHPI to yield a hydroperoxide and a new PINO radical, thus propagating the chain reaction. polimi.it The bond dissociation energy (BDE) of the O-H group in NHPI is a critical factor, rendering it an excellent hydrogen donor to trap peroxyl radicals and making PINO an effective hydrogen abstractor. polimi.it

This catalytic system has been successfully applied to a wide array of organic transformations, including the aerobic oxidation of alkanes, alkyl aromatics, alcohols, and ethers. nih.govpolimi.itacs.org The use of molecular oxygen as the terminal oxidant positions NHPI catalysis as a significant contributor to the field of green chemistry, offering an environmentally benign alternative to traditional, often stoichiometric, heavy-metal oxidants. nih.gov Despite its advantages, the practical application of NHPI can be hindered by its polar nature, which often necessitates the use of polar co-solvents to ensure its solubility in nonpolar reaction media, a challenge that has prompted further research into its derivatives. polimi.itpolimi.it

Strategic Importance of Substituted N-Hydroxyphthalimide Analogues, with Emphasis on 4-Methyl-N-hydroxyphthalimide

The strategic modification of the N-hydroxyphthalimide core by introducing substituents onto the aromatic ring has emerged as a powerful strategy to modulate its catalytic efficacy. researchgate.netresearchgate.net The electronic nature of these substituents directly influences the stability and reactivity of the corresponding N-oxyl radical, thereby fine-tuning the catalyst's performance for specific applications. nsf.gov

Research has consistently shown that electron-donating groups (EDGs) enhance the catalytic activity of NHPI derivatives. editorum.ru The compound This compound , which features an electron-donating methyl group at the 4-position, exemplifies this principle. The methyl group increases the electron density on the phthalimide ring, which in turn stabilizes the resulting phthalimide-N-oxyl (PINO) radical. This stabilization facilitates the crucial hydrogen atom transfer (HAT) step, leading to higher catalytic efficiency in oxidation reactions compared to the unsubstituted NHPI. editorum.ru

Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro or chloro groups, tends to decrease catalytic activity. These groups destabilize the radical intermediate, hindering the catalytic cycle. The comparative effects of different substituents on the catalytic performance of NHPI are summarized in the table below.

| Compound | Substituent at 4-position | Electronic Effect | Relative Catalytic Efficiency |

|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) | -H | Neutral | Moderate |

| This compound | -CH₃ | Donating | High editorum.ru |

| 4-Nitro-N-hydroxyphthalimide | -NO₂ | Withdrawing | Low |

| 4-Chloro-N-hydroxyphthalimide | -Cl | Withdrawing | Low |

The enhanced activity of this compound makes it a strategically important catalyst, particularly in reactions where higher efficiency is required.

Current Research Trajectories Involving this compound

Current research continues to explore and expand the applications of this compound, leveraging its enhanced catalytic properties. A significant area of investigation involves its use in the synthesis of redox-active esters (RAEs). tcichemicals.comtcichemicals.com When condensed with aliphatic carboxylic acids, this compound forms electron-rich RAEs. tcichemicals.com These esters exhibit lower reduction potentials compared to those derived from unsubstituted NHPI, a property that helps to suppress undesirable side reactions, such as dimerization, during subsequent transformations. tcichemicals.com This has proven particularly effective for C(sp³)–C(sp³) cross-coupling reactions. tcichemicals.comtcichemicals.com

Kinetic studies of hydrogen atom transfer (HAT) reactions involving this compound are another active research focus. researchgate.netacs.org These investigations aim to elucidate the intricate mechanisms of its catalytic action. For instance, studies on the hydrogen atom transfer between the phthalimide N-oxyl (PINO•) radical and this compound have shown a substantial kinetic isotope effect (KIE), which provides strong evidence for a concerted H-atom transfer mechanism rather than a stepwise process. acs.orgacs.org

Furthermore, research is being conducted on the synthesis of novel, highly substituted NHPI analogues to develop even more active and selective catalysts for aerobic oxidations. researchgate.net The synthesis of this compound itself has been well-documented, providing a reliable foundation for these advanced catalytic studies. google.com

| Research Area | Key Findings and Applications | References |

|---|---|---|

| Redox-Active Esters (RAEs) | Forms electron-rich RAEs with lower reduction potentials, suppressing side reactions in C(sp³)–C(sp³) cross-coupling. | tcichemicals.comtcichemicals.com |

| Kinetic and Mechanistic Studies | Demonstrates a significant kinetic isotope effect in hydrogen atom transfer (HAT) reactions, confirming the HAT mechanism. | researchgate.netacs.orgacs.org |

| Catalyst Development | Serves as a benchmark and building block for designing new, highly substituted NHPI catalysts for aerobic oxidation. | researchgate.net |

| Catalytic Aerobic Oxidation | Used in studies of aerobic oxidation of various substrates, often showing improved performance over unsubstituted NHPI. | researchgate.netresearchgate.net |

These research trajectories highlight the ongoing importance of this compound as a versatile and powerful tool in the field of organic chemistry, with significant potential for the development of novel and efficient synthetic methodologies.

Structure

3D Structure

Propiedades

Número CAS |

173962-59-9 |

|---|---|

Fórmula molecular |

C9H7NO3 |

Peso molecular |

177.16 g/mol |

Nombre IUPAC |

2-hydroxy-5-methylisoindole-1,3-dione |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)9(12)10(13)8(6)11/h2-4,13H,1H3 |

Clave InChI |

HFZILYOGBNDBNK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)C(=O)N(C2=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl N Hydroxyphthalimide

Synthetic Pathways to 4-Methyl-N-hydroxyphthalimide

The synthesis of this compound is primarily achieved through the condensation of 4-methylphthalic anhydride (B1165640) with a hydroxylamine (B1172632) salt. This approach is a direct and common method for preparing N-hydroxyphthalimide derivatives.

The foundational method for synthesizing this compound involves the reaction of 4-methylphthalic anhydride with a suitable hydroxylamine salt. A patented process describes the reaction of 4-methylphthalic anhydride with hydroxylammonium phosphate (B84403) in water. google.com In a specific example, heating a mixture of 4-methylphthalic anhydride and hydroxylammonium phosphate in water at a bath temperature of 130°C for three hours resulted in an 80% yield of this compound after cooling, digestion with water, and drying. google.comgoogle.com The reaction proceeds without the need for an additional base. google.com

Alternative procedures often employ hydroxylamine hydrochloride in the presence of a base. A general method for preparing N-hydroxyphthalimides involves dissolving hydroxylamine hydrochloride and a base, such as triethylamine, in ethanol. thieme-connect.deru.nl After a brief stirring period, the corresponding phthalic anhydride is added, and the mixture is refluxed. thieme-connect.deru.nl For this compound, this method yields the product as a solid powder after concentration and precipitation in water. thieme-connect.de

Table 1: Synthesis of this compound via Condensation Reaction

| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield | Source(s) |

|---|---|---|---|---|

| 4-Methylphthalic Anhydride | Hydroxylammonium phosphate, Water | Heated at 130°C for 3 hours | 80% | google.comgoogle.com |

| 4-Methylphthalic Anhydride | Hydroxylamine hydrochloride, Triethylamine, Ethanol | Refluxed overnight | 47% | thieme-connect.de |

To enhance the efficiency of the synthesis of N-hydroxyphthalimide derivatives, microwave-assisted organic synthesis (MAOS) has been explored as a significant advancement over conventional heating methods. tandfonline.comtandfonline.com Microwave irradiation offers rapid and uniform heating, which can lead to a dramatic reduction in reaction times and an increase in product yields. tandfonline.com

The synthesis of N-hydroxyphthalimide derivatives, including those with electron-donating groups like the methyl group, has been successfully achieved using microwave irradiation. tandfonline.com In a typical procedure, the corresponding phthalic anhydride is reacted with hydroxylamine hydrochloride in the presence of pyridine (B92270) under microwave irradiation. tandfonline.comtandfonline.com This methodology has been shown to produce various N-hydroxyphthalimide derivatives in high yields within minutes, a significant improvement compared to the hours required for conventional refluxing methods. tandfonline.comtandfonline.com For example, the synthesis of N-hydroxy-4-nitrophthalimide was accomplished in 70% yield after just seven one-minute cycles of microwave irradiation. tandfonline.comtandfonline.com Adapting this protocol for this compound is expected to similarly reduce reaction times while maintaining high purity.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Hydroxyphthalimide Derivatives

| Method | Reagents | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|

| Conventional Heating | Phthalic anhydride, Hydroxylamine hydrochloride, Triethylamine, Ethanol | Overnight | Low to moderate (e.g., 9% for 3-nitro derivative) | tandfonline.com |

| Microwave Irradiation | Phthalic anhydride, Hydroxylamine hydrochloride, Pyridine | Minutes | High (e.g., 70-90%) | tandfonline.comtandfonline.com |

Formation of this compound Derived Redox Active Esters (RAEs)

This compound is a valuable reagent for the synthesis of redox active esters (RAEs). tcichemicals.com These esters are important intermediates in modern organic synthesis, particularly in cross-coupling reactions, as they can generate alkyl radicals upon single-electron reduction. tcichemicals.com

RAEs derived from this compound are more electron-rich compared to those derived from the unsubstituted N-hydroxyphthalimide. tcichemicals.com This increased electron density results in a lower reduction potential, which helps to suppress common side reactions like dimerization by preventing an excessive buildup of alkyl radicals. tcichemicals.com Consequently, these RAEs are particularly effective in reactions involving less reactive coupling partners, such as aryl bromides, and for carboxylic acids bearing tertiary alkyl groups. tcichemicals.com They have also been successfully employed in C(sp³)–C(sp³) cross-electrophile coupling reactions with unactivated alkyl bromides. tcichemicals.com

The general synthesis of N-hydroxyphthalimide esters, including those derived from this compound, involves the condensation of a carboxylic acid with the N-hydroxyphthalimide derivative. This reaction typically requires a coupling agent to facilitate the elimination of water. researchgate.netwikipedia.org

A common and established method uses a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as the condensing agent. researchgate.netcaltech.edu In a general procedure, the carboxylic acid, N-hydroxyphthalimide (or its derivative), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are dissolved in a solvent like dichloromethane (B109758) (CH2Cl2). caltech.edu The addition of the carbodiimide initiates the coupling, leading to the formation of the desired N-hydroxyphthalimide ester. caltech.edu This method is widely used in various synthetic applications, including peptide synthesis, where N-hydroxyphthalimide esters serve as activated intermediates. researchgate.netwikipedia.org

Table 3: General Reagents for N-Hydroxyphthalimide Ester Synthesis

| Component | Function | Examples | Source(s) |

|---|---|---|---|

| Hydroxyphthalimide | Ester Precursor | N-Hydroxyphthalimide, this compound | tcichemicals.comcaltech.edu |

| Carboxylic Acid | Acyl Source | Aliphatic and aromatic carboxylic acids | tcichemicals.comcaltech.edu |

| Coupling Agent | Dehydrating Agent | N,N'-Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | researchgate.netcaltech.edu |

| Catalyst | Acylation Promoter | 4-Dimethylaminopyridine (DMAP) | tcichemicals.comcaltech.edu |

| Solvent | Reaction Medium | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | caltech.eduacs.org |

Mechanistic Foundations of 4 Methyl N Hydroxyphthalimide Reactivity

Generation and Characterization of Phthalimide (B116566) N-Oxyl Radicals (PINO•) in 4-Methyl-N-hydroxyphthalimide Systems

The catalytic activity of this compound hinges on the in-situ formation of the phthalimide N-oxyl radical. rsc.org This radical is the primary species responsible for initiating oxidative processes by abstracting a hydrogen atom from a substrate. polimi.itrsc.org

The generation of the 4-methylphthalimide (B1312042) N-oxyl radical (4-Me-PINO•) from its N-hydroxy precursor, 4-Me-NHPI, mirrors the pathways established for the parent N-hydroxyphthalimide (NHPI). These methods involve the homolytic cleavage of the O-H bond and can be broadly categorized into chemical, electrochemical, and photochemical approaches. nsf.gov

Chemical Oxidation : A common method involves the use of co-catalytic amounts of metal salts, such as those of cobalt(II) or manganese(II). nsf.govpolimi.it For instance, under aerobic conditions, a Co(II) salt can react with oxygen to form a Co(III) species that subsequently abstracts a hydrogen atom from the N-hydroxy group of 4-Me-NHPI to generate 4-Me-PINO•. nsf.gov Other chemical oxidants capable of generating PINO radicals include lead tetraacetate, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), and dialkyl azodicarboxylates. nsf.govresearchgate.netbeilstein-journals.org The reaction with CAN, for example, involves NHPI playing a dual role: it first generates the PINO radical, which then abstracts a hydrogen atom from the substrate. researchgate.net

Electrochemical Oxidation : The anodic oxidation of NHPI derivatives provides a clean and controlled method for generating PINO radicals. nsf.gov This process often requires the presence of a base, such as pyridine (B92270), to facilitate a concerted proton-electron transfer, leading to the formation of the catalytic PINO species at the anode. nsf.gov

Photochemical Generation : Irradiation with light can also promote the formation of PINO radicals. For example, visible light irradiation of a semiconductor like graphitic carbon nitride (g-C3N4) can photocatalytically activate NHPI to its N-oxyl radical. beilstein-journals.org Similarly, irradiating α-Fe2O3 and NHPI with 455 nm light has been shown to generate the PINO radical. acs.org

The transient nature of the 4-Me-PINO• radical necessitates specialized techniques for its detection and characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for proving the formation of PINO radicals. rsc.org The EPR spectrum provides information about the electronic environment of the unpaired electron, confirming the N-oxyl radical structure. sonar.ch For the parent PINO radical, a characteristic hyperfine coupling constant with the nitrogen nucleus (aN) is observed. sonar.chacs.org

UV-visible spectroscopy is another valuable tool used to monitor the generation and decay of PINO radicals. nsf.gov The PINO radical exhibits a characteristic maximum absorption wavelength, allowing for kinetic studies of its formation and reactions. researchgate.net For example, the decay of the PINO radical has been followed using UV-visible spectroscopy, yielding second-order rate constants that provide insight into its stability. nsf.gov In mechanistic studies involving sodium chlorite (B76162) as an oxidant, the PINO radical was successfully observed by mixing NHPI with sodium hypochlorite, producing a signal consistent with an N-oxyl radical. acs.org

Hydrogen Atom Transfer (HAT) Processes in this compound Catalysis

Hydrogen Atom Transfer (HAT) is the cornerstone of 4-Me-NHPI's catalytic action. rsc.org The generated 4-Me-PINO• radical is a highly effective agent for abstracting hydrogen atoms from activated C-H bonds in various organic substrates. polimi.itrsc.org This process generates a carbon-centered radical on the substrate, which can then undergo further reactions, such as oxidation, to yield the final product, while the 4-Me-PINO• is reduced back to 4-Me-NHPI, completing the catalytic cycle. mdpi.comnih.gov The efficiency of this HAT process is influenced by several factors, including the strength of the O-H bond in the parent N-hydroxyimide and quantum mechanical phenomena.

The O-H bond dissociation energy (BDE) of the N-hydroxyimide precursor is a critical parameter that dictates the reactivity of the corresponding N-oxyl radical in HAT reactions. polimi.it A lower O-H BDE makes the N-hydroxyimide a better hydrogen donor and its corresponding N-oxyl radical a more selective (less reactive) hydrogen abstractor. nsf.govpolimi.it The ideal O-H BDE for such oxidation catalysts is estimated to be in the range of 85–95 kcal mol⁻¹. researchgate.net

Substituents on the phthalimide ring can modulate this BDE. Electron-donating groups (EDGs), such as the methyl group in 4-Me-NHPI, tend to decrease the stability of the N-oxyl radical, which can be interpreted in terms of kinetic stability. researchgate.net Conversely, electron-withdrawing groups (EWGs) increase the BDEs. researchgate.net For example, studies on substituted NHPIs used in the oxidation of p-xylene (B151628) showed that the catalytic activity followed the order NHPI > 3-F-NHPI > 4-Me-NHPI, which was attributed to the kinetic stability of the corresponding PINO radicals. researchgate.net Theoretical calculations have been employed to determine the BDEs of various substituted N-hydroxyphthalimides, confirming that EDGs generally reduce the BDE, while EWGs increase it. researchgate.netnih.gov

| Compound | BDE (kcal/mol) | Method/Solvent | Reference |

|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) | 88.1 | Evaluation | polimi.it |

| N-Hydroxyphthalimide (NHPI) | 88.4 (369.9 kJ/mol) | EPR Equilibrium/Benzene | acs.org |

| N-Hydroxyphthalimide (NHPI) | 89.6 (375 kJ/mol) | Kinetic Study/Acetic Acid | acs.org |

| N-Hydroxyphthalimide (NHPI) | 83.3 - 83.7 | G3B3 Calculation/Various Solvents | acs.org |

In certain HAT reactions involving PINO radicals, quantum tunneling plays a significant role, where the hydrogen atom transfers through the activation barrier rather than over it. nih.govarxiv.org This phenomenon is often evidenced by unusually large kinetic isotope effects (KIEs), where the rate of reaction for a C-H bond is significantly faster than for the corresponding C-D bond (kH/kD). acs.org

A notable example is the pseudo self-exchange HAT reaction between the PINO• radical and this compound (4-Me-NHPI) in acetic acid, which exhibits a large KIE of kH/kD = 11.0. nih.govacs.org This, along with other HAT reactions from benzylic C-H bonds to PINO• that show KIEs as high as 17-28, points towards a substantial contribution from hydrogen tunneling. nih.govacs.org Analysis of the activation parameters for these reactions, specifically the differences in activation energy (EaD − EaH) and the ratio of pre-exponential factors (AH/AD), further supports the role of tunneling. acs.org The large KIEs are not attributed to solvent dynamics, as similar effects are observed in different solvents like acetonitrile (B52724) and dichloromethane (B109758). nih.govacs.org

| Reaction | Solvent | kH (M⁻¹s⁻¹) | kH/kD | Reference |

|---|---|---|---|---|

| PINO• + 4-Me-NHPI | Acetic Acid | 677 ± 24 | 11.0 | nih.govacs.org |

| 4-oxo-TEMPO• + TEMPO-H | Acetonitrile | 10 ± 1 | 23 ± 3 | nih.govacs.org |

| 4-oxo-TEMPO• + TEMPO-H | Dichloromethane | 48 ± 4 | 23 ± 4 | nih.govacs.org |

| PINO• + Toluene | Acetic Acid | 3.8 x 10² | 28.4 | acs.org |

| PINO• + Ethylbenzene (B125841) | Acetic Acid | 2.0 x 10³ | 21.6 | acs.org |

Single-Electron Transfer (SET) Mechanisms in this compound Reactivity

In addition to HAT, single-electron transfer (SET) represents another key mechanistic pathway in the reactivity of N-hydroxyphthalimide systems. nih.gov This is particularly relevant for the reactions of N-(acyloxy)phthalimide esters, which are common radical precursors derived from N-hydroxyphthalimides. nih.gov The reduction of these esters via SET, which can be induced thermally, photochemically, or electrochemically, leads to a radical anion. nih.gov This intermediate undergoes rapid fragmentation (reductive decarboxylative fragmentation) to generate a substrate radical and the phthalimide anion. nih.govsci-hub.se

The activation of 4-Me-NHPI itself can also be initiated by an SET process. For example, in the aerobic oxidation of toluene, it is proposed that NHPI is activated through a SET with dioxygen to form the PINO radical, which then initiates the autoxidation chain. mdpi.com In other systems, photoinduced SET can occur through the formation of an electron-donor-acceptor (EDA) complex. beilstein-journals.org For instance, an excited photocatalyst can engage in SET with a donor molecule to create a highly reducing species, which then reduces an NHPI ester to trigger radical formation. nih.gov This versatility in activation through SET allows for a wide range of reaction conditions and control over the generation of radical species. nih.gov

Applications of 4 Methyl N Hydroxyphthalimide in Catalysis and Organic Synthesis

Oxidative Transformations Catalyzed by 4-Methyl-N-hydroxyphthalimide

This compound, following the general reactivity pattern of NHPI, serves as a potent catalyst for a range of oxidative reactions. The in situ generation of the corresponding N-oxyl radical from this compound allows for the initiation of oxidation processes under relatively mild conditions.

The liquid-phase aerobic oxidation of alkylaromatic hydrocarbons is a cornerstone of the chemical industry, providing essential intermediates for the production of a wide array of chemicals and materials. polimi.it N-hydroxyphthalimide and its derivatives have been extensively studied as catalysts for these processes, offering a more environmentally benign alternative to traditional methods. polimi.itpolimi.it The primary role of the NHPI-type catalyst is to facilitate the formation of hydroperoxides from the corresponding hydrocarbons using molecular oxygen as the oxidant. polimi.itpolimi.it

The catalytic cycle involves the generation of the phthalimide (B116566) N-oxyl (PINO) radical, which abstracts a hydrogen atom from the alkylaromatic substrate. polimi.itrsc.org The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxyl radical. rsc.org This peroxyl radical can then be trapped by another molecule of the N-hydroxyimide, regenerating the PINO radical and forming the hydroperoxide product. polimi.itrsc.org

One of the significant challenges in the industrial application of NHPI is its low solubility in nonpolar hydrocarbon media, which often necessitates the use of polar co-solvents or elevated temperatures. polimi.itpolimi.it Research has focused on developing more lipophilic derivatives of NHPI to enhance their solubility and catalytic efficiency in solvent-free conditions. While this compound itself offers a slight modification, more substantial structural changes are often required for significant improvements in solubility. rsc.org

The selective oxidation of various alkylaromatics has been a subject of detailed investigation. For instance, the oxidation of cumene (B47948) to cumyl hydroperoxide is a critical step in the production of phenol (B47542) and acetone. polimi.it Similarly, the oxidation of ethylbenzene (B125841) yields valuable products like acetophenone. researchgate.net The choice of catalyst, co-catalyst, and reaction conditions significantly influences the conversion and selectivity of these oxidations. psu.edumdpi.com

| Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Product | Reference |

| Toluene | NHPI | >70 | Varies | Varies | Benzaldehyde, Benzoic Acid | researchgate.netmdpi.com |

| Ethylbenzene | NHPI/Co(II)/[bmim][OcOSO3] | 80 | 35 | 83 | Acetophenone | researchgate.net |

| Cumene | NHPI/CH3CHO | Not Specified | ~31 (in 6h) | >96 | Cumyl Hydroperoxide | polimi.it |

| Cyclohexylbenzene | NHPI | Not Specified | Varies | Varies | Corresponding Hydroperoxide | polimi.it |

A novel application of N-hydroxyphthalimide and its derivatives is in the selective oxidation of sulfonamides to produce N-sulfonylimines. mdpi.comresearchgate.net This transformation provides a valuable alternative to traditional condensation methods, which can require harsh conditions. mdpi.com The use of an NHPI-mediated system allows for the reaction to proceed under mild, metal-free conditions. mdpi.comresearchgate.net

The proposed mechanism involves the generation of the PINO radical from NHPI, which then abstracts a hydrogen atom from the α-carbon of the sulfonamide. mdpi.com The resulting α-sulfonamido carbon radical is subsequently oxidized to the corresponding N-sulfonylimine. mdpi.com This method has demonstrated a broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the aromatic rings of the sulfonamide. mdpi.com

For example, the oxidation of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide using an NHPI mediator system results in a high yield of the corresponding N-sulfonylimine. mdpi.com The reaction also accommodates substrates with different substitution patterns, showcasing its versatility. mdpi.com

| Substrate | Product | Yield (%) | Reference |

| 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | 4-Methyl-N-(4-methylbenzylidene)benzenesulfonamide | High | mdpi.com |

| N-(4-Methoxybenzyl)benzenesulfonamide | N-(4-Methoxybenzylidene)benzenesulfonamide | 87 | mdpi.com |

| N-(4-Fluorobenzyl)benzenesulfonamide | N-(4-Fluorobenzylidene)benzenesulfonamide | High | mdpi.com |

| N-(4-Chlorobenzyl)benzenesulfonamide | N-(4-Chlorobenzylidene)benzenesulfonamide | High | mdpi.com |

| N-(4-Bromobenzyl)benzenesulfonamide | N-(4-Bromobenzylidene)benzenesulfonamide | High | mdpi.com |

Radical Cross-Coupling Reactions Utilizing this compound Derived RAEs

In recent years, N-hydroxyphthalimide esters, also known as redox-active esters (RAEs), have gained prominence as precursors for generating alkyl radicals in a variety of cross-coupling reactions. tcichemicals.comnih.gov this compound is particularly effective in this context. tcichemicals.com The condensation of this compound with aliphatic carboxylic acids yields RAEs that are more electron-rich compared to those derived from unsubstituted NHPI. tcichemicals.com This increased electron density results in a lower reduction potential, which can suppress undesirable side reactions such as dimerization of the alkyl radicals. tcichemicals.com

The formation of C(sp2)-C(sp3) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and other complex molecules. tcichemicals.com Reductive cross-electrophile coupling has emerged as a powerful strategy, and RAEs derived from this compound are valuable substrates in this area. tcichemicals.comtcichemicals.com These reactions typically involve the nickel-catalyzed coupling of an aryl halide (C(sp2) electrophile) with an RAE (C(sp3) electrophile precursor) in the presence of a reducing agent. nih.gov

The use of this compound-derived esters is particularly advantageous when dealing with less reactive aryl bromides or when using carboxylic acids with tertiary alkyl groups. tcichemicals.com The controlled generation of alkyl radicals from these more stable RAEs allows for efficient cross-coupling with a broad range of aryl partners. tcichemicals.com This methodology has been successfully applied to the synthesis of arylated strained rings and other complex structures. tcichemicals.com

The construction of C(sp3)-C(sp3) bonds via cross-coupling reactions has historically been more challenging than C(sp2)-C(sp3) or C(sp2)-C(sp2) bond formations. nih.gov A significant advancement in this area is the nickel-catalyzed cross-electrophile coupling of in situ generated NHP esters with unactivated alkyl bromides. nih.gov This protocol allows for the formation of 1°/1° C(sp3)-C(sp3) bonds and tolerates a wide array of functional groups. nih.gov

In this one-pot, two-step procedure, a carboxylic acid is first converted to its corresponding NHP ester, often using this compound, which is then coupled with an alkyl bromide. nih.gov Mechanistic studies suggest that both the RAE and the alkyl bromide are converted into alkyl radicals during the reaction, which then combine to form the new C-C bond. nih.gov The use of this compound contributes to the success of this methodology by providing a redox-active ester with favorable properties for radical generation. tcichemicals.com

A novel application of N-hydroxyphthalimide esters is in the nickel-catalyzed reductive decarboxylative alkynylation with bromoalkynes. nih.govnih.gov This method provides a route to both terminal and internal alkynes from readily available carboxylic acids. nih.govnih.gov The reaction proceeds without the need for a photocatalyst or a strong oxidant, relying on a nickel catalyst and a reducing agent. nih.govnih.gov

This cross-electrophile coupling is notable for being the first to employ a C(sp)-X electrophile in this context. nih.govnih.gov The reaction exhibits a broad scope, accommodating a variety of carboxylic acid and alkyne coupling partners, and is tolerant of numerous functional groups, including carbamates, halogens, nitriles, olefins, ketones, and esters. nih.govnih.gov Mechanistic investigations point towards a process that involves an alkynylnickel intermediate rather than an alkynylmanganese reagent. nih.govnih.gov The use of NHP esters, including those derived from this compound, is central to the generation of the necessary alkyl radical intermediates for this transformation. nih.govnih.gov

Cyclization Reactions Facilitated by N-Hydroxyphthalimide Derivatives

[4+2] Cyclization between N-Methylanilines and Maleimides

No data available.

Advanced Mechanistic and Computational Investigations

Detailed Kinetic Analysis of 4-Methyl-N-hydroxyphthalimide Reaction Pathways

The reactivity of this compound (4-Me-NHPI) and its corresponding N-oxyl radical (4-Me-PINO•) has been the subject of detailed kinetic studies, particularly focusing on the rates of radical generation, transfer, and decay. These investigations are crucial for understanding its role as a catalyst in oxidation reactions.

Kinetic data for the reactions of phthalimide (B116566) N-oxyl radicals (PINO•) and their derivatives, including 4-Me-PINO•, have been determined, shedding light on their behavior in solution. The self-decomposition of PINO• radicals generally follows second-order kinetics. nih.gov In the specific case of 4-Me-PINO•, a key competitive reaction is the hydrogen atom abstraction from the methyl group of an excess 4-Me-NHPI molecule, which occurs alongside the self-decomposition pathway. nih.govacs.org

A significant aspect of the kinetic profile of 4-Me-NHPI is the hydrogen atom transfer (HAT) reaction between the unsubstituted phthalimide N-oxyl radical (PINO•) and 4-Me-NHPI. This equilibrium is central to understanding the relative stability and reactivity of the substituted and unsubstituted species. nih.govacs.org

The reaction is described as: PINO• + 4-Me-NHPI ⇌ NHPI + 4-Me-PINO• nih.govacs.org

A substantial kinetic isotope effect (KIE) of kH/kD = 11 has been measured for both the forward and reverse reactions, which strongly supports a mechanism of direct hydrogen atom transfer rather than a stepwise electron-proton transfer. nih.govacs.org The rate constants for this pseudo-self-exchange reaction have been correlated with the Marcus cross relation for hydrogen-atom transfer, showing good agreement between experimental and calculated values. nih.gov The electron-donating nature of the methyl group in 4-Me-NHPI weakens the O-H bond, which is reflected in the equilibrium of this reaction. acs.org

Interactive Data Table: Kinetic Parameters for this compound Radical Reactions

| Reaction | Parameter | Value | Conditions | Source |

| PINO• + 4-Me-NHPI ⇌ NHPI + 4-Me-PINO• | kH/kD (forward) | 11 | Acetic Acid, 25.0 °C | nih.govacs.org |

| PINO• + 4-Me-NHPI ⇌ NHPI + 4-Me-PINO• | kH/kD (reverse) | 11 | Acetic Acid, 25.0 °C | nih.govacs.org |

The activity of substituted NHPI promoters, including 4-Me-NHPI, in the autoxidation of p-xylene (B151628) has been analyzed. The observed order of activity, NHPI > 3-F-NHPI > 4-Me-NHPI, can be interpreted in terms of the kinetic stability of the corresponding PINO• radical. researchgate.net

The reaction pathways available to the 4-methyl-phthalimide N-oxyl radical (4-Me-PINO•) are competitive, and their branching ratios are influenced by the reaction conditions, particularly the concentration of the parent molecule, this compound (4-Me-NHPI).

The primary competitive pathways for 4-Me-PINO• are:

Second-order self-decomposition: This is a common decay pathway for phthalimide N-oxyl radicals. nih.gov

Hydrogen atom abstraction: In the presence of excess 4-Me-NHPI, the 4-Me-PINO• radical can abstract a hydrogen atom from the 4-methyl group of a neutral 4-Me-NHPI molecule. nih.govacs.org This reaction competes directly with the self-decomposition.

Quantum Chemical and Computational Modeling of this compound Systems

Computational chemistry has provided significant insights into the properties and reactivity of this compound and its associated radical species. These theoretical studies complement experimental findings and help in the rational design of more efficient catalysts.

Quantum chemical methods have been employed to forecast the catalytic activity of N-hydroxyphthalimide derivatives. One such study utilized the Hartree-Fock quantum chemical method (PM7) to calculate the singly occupied molecular orbital (SOMO) energies of both the phthalimide catalyst radical and the substrate radical. researchgate.net The difference in these SOMO energies (ΔE_somo) is used as a descriptor for catalytic activity. researchgate.net

According to these theoretical investigations, N-hydroxyphthalimide derivatives that contain electron-donating substituents, such as the methyl group in this compound, are characterized by low numerical values of ΔE_somo. researchgate.net This is indicative of high catalytic activity. researchgate.net The application of such catalysts is predicted to significantly intensify the aerobic liquid-phase oxidation of alkylaromatic hydrocarbons while maintaining high conversion of the starting material and selectivity towards the formation of the corresponding hydroperoxide. researchgate.net These computational predictions align well with experimental observations. researchgate.net

The electronic structure of this compound is a key determinant of its reactivity and catalytic performance. The presence of the electron-donating methyl group at the 4-position enhances the electron density of the aromatic ring. researchgate.net This, in turn, influences the properties of the N-oxyl radical, 4-Me-PINO•.

Computational studies using methods like Density Functional Theory (DFT) and Hartree-Fock (PM7) have been instrumental in analyzing the electronic properties. researchgate.netresearchgate.net A key aspect of the electronic structure of the radical species is the singly occupied molecular orbital (SOMO). In the context of predicting catalytic activity, the energy of the SOMO of the phthalimide radical is a critical parameter. researchgate.net For N-hydroxyphthalimide derivatives with electron-donating groups like the methyl group, the calculations show that these substituents lead to specific SOMO energy levels that correlate with higher catalytic activity in oxidation reactions. researchgate.net Natural Bond Orbital (NBO) analysis is another computational tool that can provide insights into charge distribution and intramolecular interactions, further elucidating the electronic structure. researchgate.net

Understanding the energy profiles and geometries of transition states is fundamental to elucidating the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations are commonly used to perform geometric optimization and search for transition states in reactions catalyzed by N-hydroxyphthalimide and its derivatives. researchgate.netacs.org

The calculations typically involve optimizing the geometries of the reactants, products, and the transition state connecting them. Frequency calculations are then performed to confirm that the reactants and products are at energy minima (no imaginary frequencies) and that the transition state has a single imaginary frequency corresponding to the reaction coordinate. acs.org For reactions involving this compound, similar computational approaches would be used to model the transition state for hydrogen abstraction by the 4-Me-PINO• radical, taking into account the electronic effect of the methyl substituent on the geometry and energy of the transition state.

Aromaticity and Electronic Energy Correlations in Derivatives

The catalytic function of this compound is intrinsically linked to its electronic structure, particularly the aromaticity of the phthalimide core and the energetics of the N-O bond. Computational studies, often employing high-level methods like CBS-QB3, have been instrumental in elucidating these relationships. chemrxiv.org The planarity of the amide linkage within the phthalimide structure is a key feature, influencing the electronic delocalization across the molecule. acs.org

A critical parameter governing the catalytic activity, specifically in hydrogen atom transfer (HAT) reactions, is the O-H Bond Dissociation Energy (BDE). The BDE represents the energy required to homolytically cleave the O-H bond, generating the active phthalimide N-oxyl (PINO) radical. Theoretical calculations predict the O-H BDE of the parent N-hydroxyphthalimide (NHPI) to be approximately 83.6 kcal/mol. chemrxiv.org Modifications to the phthalimide ring, such as the introduction of substituents, can modulate this value and, consequently, the catalyst's reactivity.

The electronic properties of N-hydroxyphthalimide derivatives are also evident in their electrochemical behavior. Esters derived from N-hydroxyphthalimide, known as radical precursors, exhibit reduction potentials that are sensitive to their molecular structure. beilstein-journals.org For instance, introducing strongly electron-withdrawing groups like chlorine atoms, as in tetrachloro-N-hydroxyphthalimide (TCNHPI) esters, can shift the reduction potential significantly, making the molecule easier to reduce. beilstein-journals.org This demonstrates a direct correlation between the electronic modifications of the aromatic ring and the energy required to initiate radical fragmentation. Upon reduction, these esters form a radical anion with a weakened N-O bond (BDE < 70 kcal/mol), facilitating the release of a substrate radical. beilstein-journals.org

| Compound/Derivative | Calculated O-H BDE (kcal/mol) | Reference |

|---|---|---|

| N-hydroxyphthalimide (NHPI) | 83.6 | chemrxiv.org |

| N-hydroxyhydantoin (NHH 1) | 83.5 | chemrxiv.org |

| N1-methylated N-hydroxyhydantoin (NHH 3) | 83.2 | chemrxiv.org |

Structure-Reactivity Relationships in this compound Catalysis

The catalytic performance of this compound and its analogs is profoundly influenced by their molecular structure. A well-established principle in this class of catalysts is the direct relationship between the substituents on the phthalimide ring and the resulting reactivity and stability. researchgate.netnih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in tuning the catalyst's ability to perform its function, such as mediating hydrogen atom transfer (HAT) from a substrate. chemrxiv.orgresearchgate.net This relationship allows for the rational design of catalysts tailored for specific applications by modifying the aromatic core. chemrxiv.org

The introduction of electron-donating groups (EDGs) onto the phthalimide skeleton has a distinct and often dichotomous effect on catalytic efficiency. Research into various N-hydroxyimide analogs has revealed a clear trend: electron-donating groups tend to increase the stability of the catalyst, yet this often comes at the cost of modestly decreased reactivity. chemrxiv.org

This trade-off is a central challenge in the design of N-hydroxyimide-based catalysts. While enhanced stability is desirable to prevent catalyst decomposition during the reaction, a reduction in reactivity can lead to lower conversion rates or require harsher reaction conditions. For example, in the context of HAT catalysis, the rate of hydrogen abstraction (kHAT) from a substrate like 1-phenylethanol (B42297) is a key measure of reactivity. Studies comparing various N-hydroxyimide derivatives show that those with electron-donating substituents can exhibit lower relative kHAT values compared to the unsubstituted N-hydroxyphthalimide (NHPI). chemrxiv.org Conversely, N-hydroxyimides featuring electron-withdrawing substituents are often found to be more potent catalysts due to their enhanced hydrogen-abstraction capabilities. researchgate.net The opposing relationship between catalyst reactivity and stability highlights the delicate balance that must be achieved when modifying the structure of this compound for catalytic applications. chemrxiv.org

| Catalyst | Substituent Type | Relative kHAT (Reactivity) | Relative Rdecay (Stability) |

|---|---|---|---|

| N-hydroxyphthalimide (NHPI) | Reference | 1.0 | 1.0 |

| NHH 6 (4-OMe) | Electron-Donating | 0.8 | 1.4 |

| NHH 6 (4-CF3) | Electron-Withdrawing | 1.2 | 0.6 |

Relative kHAT and Rdecay values are reported relative to N-hydroxyphthalimide (NHPI), which is set to 1.0 for reference. kHAT was measured with 1-phenylethanol.

Emerging Trends and Future Perspectives

Design and Synthesis of Advanced 4-Methyl-N-hydroxyphthalimide Analogues

The catalytic efficacy of N-hydroxyphthalimide (NHPI) is intrinsically linked to the properties of the phthalimide (B116566) N-oxyl (PINO) radical it generates. rsc.org Researchers are actively exploring the synthesis of advanced analogues, such as this compound, to fine-tune these properties for enhanced reactivity and selectivity. The introduction of substituents on the phthalimide ring allows for the modulation of electronic and steric characteristics, influencing the catalyst's performance.

One key area of development is the synthesis of electron-rich analogues. For instance, this compound and 4-methoxy-N-hydroxyphthalimide have been shown to produce redox active esters (RAEs) that are more electron-rich compared to those derived from the unsubstituted NHPI. tcichemicals.comtcichemicals.com This increased electron density results in a lower reduction potential, which can suppress undesirable side reactions like dimerization that occur with more easily reduced RAEs. tcichemicals.comtcichemicals.com This makes these advanced analogues particularly effective for reactions involving less reactive partners, such as aryl bromides, or for the synthesis of complex structures like those containing tertiary alkyl groups. tcichemicals.com

The synthesis of these analogues often follows established methods, such as the reaction of the corresponding substituted phthalic anhydride (B1165640) with hydroxylamine (B1172632). researchgate.nettandfonline.com A one-pot synthesis method involves converting N-unsubstituted imides into their N-Boc derivatives, which then react with aqueous hydroxylamine to yield the desired N-hydroxyimides in good yields. tandfonline.com These synthetic strategies provide a platform for creating a diverse library of NHPI derivatives with tailored properties.

Future design efforts are likely to focus on creating even more sophisticated analogues. This includes the development of chiral N-hydroxyimides to catalyze asymmetric reactions, a significant goal in modern organic synthesis. Furthermore, analogues with enhanced stability or solubility in specific "green" solvents are being pursued to improve the sustainability of the processes in which they are used. researchgate.net

| Analogue | Key Feature | Advantage in Synthesis | Reference |

| This compound | Electron-donating methyl group | Produces more electron-rich Redox Active Esters (RAEs), leading to lower reduction potential and suppression of side reactions. Effective for C(sp³)–C(sp³) cross-coupling. | tcichemicals.comtcichemicals.com |

| 4-Methoxy-N-hydroxyphthalimide | Strong electron-donating methoxy group | Similar to the 4-methyl analogue, results in less reactive RAEs, which is beneficial for reactions with less reactive aryl bromides and carboxylic acids with tertiary alkyl groups. | tcichemicals.comtcichemicals.com |

| N,N'-Dihydroxypyromellitimide (NDHPI) | Contains multiple N-OH groups | Acts as a more effective carbon-radical-producing catalyst compared to NHPI. | researchgate.net |

| N,N',N''-Trihydroxyisocyanuric acid (THICA) | Contains multiple N-OH groups | Demonstrated to be a better carbon-radical-producing catalyst than NHPI. | researchgate.net |

Exploration of Novel Reaction Manifolds with this compound Derived Reagents

Reagents derived from this compound, particularly N-hydroxyphthalimide esters (NHPI esters), have become powerful precursors for generating alkyl radicals under mild conditions. nih.govresearchgate.net This has opened the door to a wide array of novel reaction manifolds, significantly expanding the toolkit of synthetic chemists for forging carbon-carbon and carbon-heteroatom bonds.

These versatile reagents participate in a multitude of transformations, driven by mechanisms including photoredox catalysis, transition-metal catalysis, and electrochemistry. nih.govenamine.net A key application is in decarboxylative cross-coupling reactions, where the NHPI ester of a carboxylic acid serves as a source of an alkyl radical. This radical can then be coupled with various partners. organic-chemistry.org

Key Novel Reactions Include:

C(sp²)–C(sp³) Cross-Coupling: Nickel-catalyzed reactions enable the coupling of NHPI esters with aryl iodides and vinyl bromides. organic-chemistry.orgnih.gov These methods are advantageous as they often proceed without the need for light or photocatalysts and are tolerant of a wide range of functional groups. organic-chemistry.org Stoichiometric studies have shown that arylnickel(II) complexes can react directly with NHPI esters, suggesting a radical-chain mechanism. acs.org

C(sp³)–C(sp³) Cross-Coupling: Advanced analogues like this compound are particularly effective in generating RAEs for nickel-catalyzed cross-electrophile coupling with unactivated alkyl bromides. tcichemicals.com

Giese-Type Additions: Under photocatalytic reductive conditions, alkyl radicals generated from NHPI esters can add to electron-deficient olefins, a modern equivalent of the classic Giese reaction. nih.gov

C(sp³)–N Cross-Coupling: Copper-catalyzed reactions have been developed where NHPI esters act as dual reagents, enabling the formation of C(sp³)–N bonds. nih.gov

The future in this area points toward the discovery of even more sophisticated transformations. This includes the development of enantioselective reactions, as demonstrated by the nickel-catalyzed enantioselective cross-coupling of NHPI esters with vinyl bromides, which achieves high enantiomeric excess for a variety of substrates. nih.gov Further research is also focused on expanding the scope of coupling partners and developing catalytic systems that operate under even milder and more environmentally friendly conditions.

| Reaction Type | Catalyst System | Bond Formed | Key Features | Reference |

| Decarboxylative Cross-Electrophile Coupling | Ni catalyst / Zn reductant | C(sp²)–C(sp³) | Couples alkyl NHPI esters with aryl iodides; no photocatalyst or light required. | organic-chemistry.orgacs.org |

| Enantioselective Cross-Coupling | Ni catalyst / Organic reductant | Chiral C(sp²)–C(sp³) | Couples NHPI esters with vinyl bromides; proceeds with high enantioselectivity (>90% ee). | nih.gov |

| C(sp³)–C(sp³) Cross-Electrophile Coupling | Ni catalyst | C(sp³)–C(sp³) | Utilizes RAEs from this compound with unactivated alkyl bromides. | tcichemicals.com |

| Photocatalytic Radical Addition (Giese-Type) | [Ru(bpy)₃]Cl₂ / Reductant | C–C | Addition of alkyl radicals to α,β-unsaturated ketones under visible light. | nih.gov |

| Decarboxylative C(sp³)–N Coupling | Cu catalyst / Ligands | C–N | Photoinduced reaction where the NHPI ester acts as a dual reagent. | nih.gov |

Development of Sustainable and Scalable Processes Utilizing this compound Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the need for processes that are not only efficient but also environmentally benign and scalable for industrial application. nih.gov Catalysis involving this compound and its parent compound is at the forefront of this movement, with significant research directed towards creating sustainable and robust systems.

A major challenge in homogeneous catalysis is the recovery and reuse of the catalyst, which is often a costly component of the reaction mixture. researchgate.net To address this, researchers are developing heterogeneous catalytic systems by immobilizing NHPI onto solid supports. This approach simplifies catalyst separation from the reaction products, typically through simple filtration, and allows for its recycling over multiple reaction cycles.

Examples of Sustainable Approaches:

Immobilization on Porous Supports: NHPI has been successfully immobilized on hierarchically porous hydrothermal carbon microspheres. nih.gov This novel metal-free system demonstrated excellent performance in the aerobic oxidation of alcohols and could be recycled for six cycles without a significant drop in activity. nih.gov

Polymer-Supported Catalysts: Another strategy involves anchoring NHPI onto polymer supports, such as polystyrene. rsc.orgmdpi.com A system using NHPI immobilized on polystyrene, combined with a cobalt(II)-containing ionic liquid, was effective for the solvent-free oxidation of ethylbenzene (B125841). mdpi.com

Use of Benign Oxidants: A key feature of NHPI-catalyzed oxidations is the ability to use molecular oxygen or air as the terminal oxidant, with water being the primary byproduct. researchgate.netpolimi.it This avoids the need for stoichiometric, often hazardous, chemical oxidants, representing a significant advancement in green chemistry. nih.gov

Looking ahead, the focus will be on designing even more durable and active supported catalysts that can withstand the harsh conditions of industrial processes. The development of flow chemistry systems incorporating these heterogeneous catalysts is a promising avenue for creating highly efficient, continuous, and scalable manufacturing processes. Furthermore, expanding the use of these sustainable catalytic systems to a broader range of industrially relevant transformations, such as the oxidation of hydrocarbons to produce valuable chemical feedstocks, remains a key objective. researchgate.netpolimi.itwikipedia.org

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Reactivity

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical reactions are discovered, understood, and optimized. rjptonline.org While specific ML models for predicting this compound reactivity are still emerging, the application of these powerful computational tools holds immense promise for accelerating research and development in this area.

ML models can be trained on large datasets of chemical reactions to identify complex patterns and relationships between reactants, catalysts, solvents, and reaction outcomes that are not immediately obvious to human researchers. ambujtewari.comijnc.ir For reactions involving this compound, ML could be applied to:

Predict Reaction Yields and Selectivity: By analyzing descriptors of the this compound catalyst, substrates, and reaction conditions (e.g., temperature, concentration), ML models like random forests or neural networks can be trained to predict the performance of a given reaction. pharmaceutical-technology.com This predictive capability would allow chemists to prioritize experiments with the highest probability of success, saving time and resources. rjptonline.org

Optimize Reaction Conditions: ML algorithms can efficiently explore the vast parameter space of a chemical reaction to identify the optimal conditions for achieving the desired outcome. This is particularly valuable for complex multi-component reactions catalyzed by this compound derivatives.

Elucidate Reaction Mechanisms: Computational studies, which are foundational to training ML models, can provide deep insights into reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to study the N-hydroxyphthalimide-catalyzed aerobic oxidative cleavage of alkenes, revealing that the reaction proceeds through alkoxyl radicals rather than a previously proposed dioxetane ring formation. acs.orgnih.gov Such data can be used to build more accurate and mechanistically informed ML models.

Design Novel Catalysts: ML can guide the in silico design of new this compound analogues. Models can predict how different substituents on the phthalimide ring would affect the catalyst's electronic properties and, consequently, its reactivity and selectivity, enabling the targeted synthesis of superior catalysts. ambujtewari.com

A significant challenge is the availability of large, high-quality datasets needed to train robust models. ijnc.ir However, as automated high-throughput experimentation becomes more common, the generation of such datasets will accelerate. The development of advanced models, such as Δ²-learning, which predicts high-level reaction properties from low-level quantum chemical calculations, offers a path to accurate predictions even with limited experimental data. rsc.org The future integration of AI and ML is expected to create a synergistic feedback loop with experimental work, dramatically accelerating the pace of discovery in the field of this compound catalysis.

Q & A

Q. What are the most effective synthetic routes for preparing 4-methyl-N-hydroxyphthalimide?

this compound can be synthesized via nucleophilic aromatic substitution or alkylation reactions. For example:

- Substituted phthalimide synthesis : React 4-nitro-N-methylphthalimide with phenols under alkaline conditions to introduce electron-donating groups (e.g., methyl) .

- N-Alkylation : Use phase-transfer catalysis to mono-alkylate precursors like 4-amino-N-methylphthalimide, optimizing conditions (e.g., alkyl sulfonates vs. halides) to control regioselectivity .

Methodological note : Monitor reaction progress using HPLC or TLC, and confirm purity via -NMR (e.g., methyl group resonance at ~2.3 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

Advanced Research Questions

Q. How does the electron-donating methyl group in this compound enhance its catalytic activity in aerobic oxidations?

The methyl group increases catalytic efficiency by lowering the ∆E (energy difference between substrate and catalyst radicals), facilitating radical chain initiation. Key steps:

Quantum-chemical calculations : Use PM7 methods to compute ∆E. For this compound, ∆E ≈ 1.5–2.0 eV (vs. 3–4 eV for electron-withdrawing substituents) .

Experimental validation : Compare turnover frequencies (TOF) in hydrocarbon oxidations (e.g., sec-butylbenzene), where methyl-substituted catalysts show 2–3× higher activity than chloro-substituted analogs .

Q. What methodological strategies resolve contradictions in reported catalytic performance of this compound across substrates?

Discrepancies arise from substrate-specific radical stabilization and solvent effects. To address this:

- Systematic screening : Test catalytic activity under controlled conditions (e.g., O pressure, solvent polarity). For example, in polar solvents (acetonitrile), TOF for isopropylbenzene oxidation increases by 40% due to improved radical mobility .

- Computational modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies to map substrate-catalyst interactions .

Q. How does this compound compare to N-hydroxyphthalimide (NHPI) in generating the phthalimide-N-oxyl (PINO) radical?

- Radical generation : Use co-catalysts (e.g., Mn(II) acetate) to oxidize this compound. The methyl group stabilizes the PINO radical, reducing recombination rates compared to unsubstituted NHPI .

- EPR studies : Detect PINO radical signals (g ≈ 2.006) under aerobic conditions; methyl substitution broadens hyperfine splitting due to steric effects .

Q. What are best practices for managing experimental data when studying this compound in collaborative research?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Data repositories : Use Chemotion or RADAR4Chem for spectral data (NMR, MS) and reaction conditions .

- Metadata standards : Include solvent purity, catalyst loading, and temperature for reproducibility .

Experimental Design & Validation

Q. How to design kinetic experiments to quantify the chain-initiating efficiency of this compound?

- Stoichiometric approach : Measure O consumption rates using a pressure transducer during hydrocarbon oxidation.

- Rate law determination : Apply the steady-state approximation for radical concentration, correlating TOF with ∆E .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.